molecular formula C11H12N4O2 B12993052 N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide

N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide

Cat. No.: B12993052
M. Wt: 232.24 g/mol
InChI Key: RDFPGSPEKDHYFL-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide typically involves the formation of the triazole ring followed by the introduction of the formamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The formamide group can then be introduced through a formylation reaction using formic acid or formic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the triazole ring and subsequent formylation. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the formamide group may produce an amine derivative .

Scientific Research Applications

N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. This compound may also interfere with cellular processes by binding to DNA or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide is unique due to the combination of the methoxy group, triazole ring, and formamide group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

N-[2-methoxy-4-(4-methyl-1,2,4-triazol-3-yl)phenyl]formamide

InChI

InChI=1S/C11H12N4O2/c1-15-6-13-14-11(15)8-3-4-9(12-7-16)10(5-8)17-2/h3-7H,1-2H3,(H,12,16)

InChI Key

RDFPGSPEKDHYFL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2=CC(=C(C=C2)NC=O)OC

Origin of Product

United States

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